dipotassium;nickel(2+);tetracyanide;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

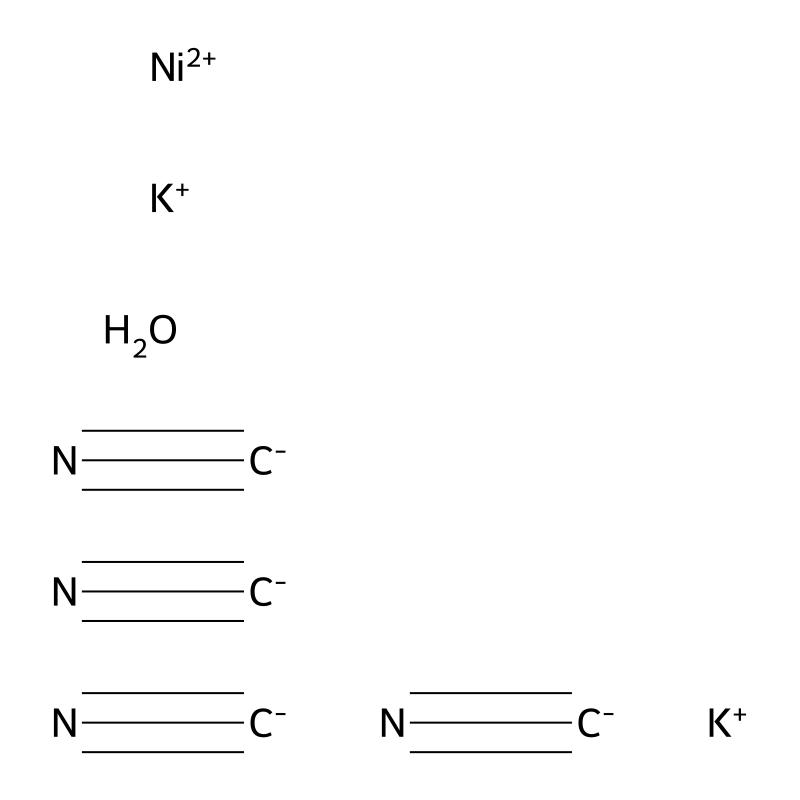

Dipotassium nickel(2+) tetracyanide hydrate, also known as potassium tetracyanonickelate(II) hydrate, is an inorganic compound with the formula K₂Ni(CN)₄·xH₂O. This compound appears as yellow to orange crystalline solids and has a molecular weight of approximately 240.96 g/mol. It is soluble in water and exhibits a melting point around 100 °C . The compound contains nickel in its +2 oxidation state and is characterized by its tetracyanide ligands, which play a significant role in its chemical properties.

Potassium tetracyanonickelate(II) hydrate is a hazardous compound due to the presence of cyanide ligands. Cyanide is highly toxic and can inhibit cellular respiration, leading to death.

- Toxicity: Data on the specific toxicity of potassium tetracyanonickelate(II) hydrate is limited, but due to the presence of cyanide, it should be handled with extreme caution.

- Flammability: Not flammable.

- Reactivity: Can react with acids to release toxic hydrogen cyanide gas.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations for hazardous materials.

Electrode Material for Batteries

Source

[1] A. Le Donne et al. (2019) ‘Potassium Tetracyanonickelate as a Cathode Material for Potassium-Ion Batteries’ ACS Applied Energy Materials, 2 (2), pp. 1242-1249

Precursor for Nickel-Based Catalysts

Potassium tetracyanonickelate(II) hydrate can serve as a precursor for the synthesis of various nickel-based catalysts. These catalysts are used in a range of organic transformations, including hydrogenation reactions, cross-coupling reactions, and hydrodehalogenation [2]. The advantage of using potassium tetracyanonickelate(II) hydrate lies in its well-defined structure and ease of conversion to active catalytic species [2].

Source

[2] C. Gunanathan et al. (2017) ‘Nickel Complexes Derived from Potassium Tetracyanonickelate(II) Hydrate as Efficient Catalysts for Transfer Hydrogenation’ ACS Catalysis, 7 (10), pp. 6744-6749

Material for Magnetic Studies

The nickel(II) center in potassium tetracyanonickelate(II) hydrate exhibits interesting magnetic properties. Researchers are exploring its potential applications in the field of magnetism, investigating its behavior in different physical states and under varying conditions [3].

Source

[3] M. Momenteau et al. (1993) ‘Magnetic ordering in Cs2Ni(CN)4·3H2O and K2Ni(CN)4·xH2O’ Physical Review B, 48 (14), pp. 9981-9989

This reaction illustrates how the compound can act as a source of cyanide ions under acidic conditions.

Dipotassium nickel(2+) tetracyanide hydrate is recognized for its toxicity due to the presence of cyanide ions. It poses significant health risks, including acute toxicity if ingested or inhaled. The compound has been noted for its potential carcinogenic effects and can cause severe respiratory and skin reactions upon exposure . In biological systems, nickel compounds are known to disrupt cellular processes and may lead to mutagenic effects. Consequently, handling this compound requires strict safety precautions.

The synthesis of dipotassium nickel(2+) tetracyanide hydrate typically involves reacting potassium cyanide with nickel(II) salts under controlled conditions. A common method includes:

- Preparation of Nickel(II) Cyanide: Nickel(II) chloride is reacted with potassium cyanide in water.

- Hydration: The resulting potassium tetracyanonickelate is then crystallized from the solution, often incorporating water molecules during the crystallization process.

This method allows for the production of high-purity dipotassium nickel(2+) tetracyanide hydrate suitable for various applications.

Dipotassium nickel(2+) tetracyanide hydrate has several applications across different fields:

- Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize various intermediates.

- Electrochemistry: The compound is utilized in electrochemical cells and sensors due to its redox properties.

- Material Science: It is used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

- Analytical Chemistry: The compound can be used as a reagent for detecting metal ions due to its ability to form colored complexes.

Research on interaction studies involving dipotassium nickel(2+) tetracyanide hydrate often focuses on its reactivity with other metal ions and organic molecules. These studies help understand the stability and formation of mixed-metal complexes, which can exhibit unique properties compared to their individual components. For instance, interactions with transition metals can modify electronic properties, making them suitable for specific catalytic applications.

Dipotassium nickel(2+) tetracyanide hydrate shares similarities with several other cyanide complexes. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Potassium ferrocyanide | K₄[Fe(CN)₆] | Known as "yellow prussiate of potash," used in pigments and food processing. |

| Sodium pentacyanonickelate | Na₂[Ni(CN)₅] | Contains five cyanides per nickel ion; used in electroplating processes. |

| Copper(I) cyanide | CuCN | A simple cyanide complex; used in organic synthesis and catalysis. |

Dipotassium nickel(2+) tetracyanide hydrate is unique due to its specific coordination environment provided by four cyanides surrounding a nickel ion, which influences its chemical behavior and applications distinctly compared to other cyanides.

The synthesis of dipotassium tetracyanonickelate(II) hydrate relies on the controlled interaction of nickel(II) salts with cyanide ligands in aqueous media. A representative protocol involves dissolving nickel(II) sulfate hexahydrate ($$ \text{NiSO}4 \cdot 6\text{H}2\text{O} $$) in deionized water to form a green solution, followed by the gradual addition of potassium cyanide ($$ \text{KCN} $$) under constant stirring. Initial addition precipitates a nickel hydroxide-cyanide intermediate, which redissolves upon achieving stoichiometric excess of cyanide ions, yielding a stable yellow solution of the tetracyanonickelate(II) anion.

Critical to this process is maintaining a molar ratio of $$ \text{Ni}^{2+}:\text{CN}^- $$ at approximately 1:4 to prevent over- or under-coordination. Infrared spectroscopy confirms successful ligand substitution, with characteristic $$ \nu(\text{C≡N}) $$ stretching frequencies shifting from 2,100–2,120 cm$$ ^{-1} $$ in free cyanide to 2,080–2,090 cm$$ ^{-1} $$ upon coordination. X-ray diffraction studies of analogous compounds reveal square planar geometry around the nickel center, stabilized by strong-field cyanide ligands.

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics, ensuring consistent ligand exchange and minimizing side products like nickel cyanide polymers. Post-synthesis, the solution is filtered to remove insoluble impurities, with yields exceeding 85% under optimized conditions.

X-ray diffraction analyses reveal that K₂Ni(CN)₄·xH₂O crystallizes in a monoclinic system with a columnar architecture facilitated by bridging cyanide ligands. The nickel(II) ion adopts a square-planar geometry, coordinated by four cyanide groups in the equatorial plane [4]. Two axial positions are occupied by water molecules or potassium ions, depending on hydration state, resulting in a slightly distorted octahedral coordination environment.

Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | [4] |

| Unit cell dimensions | a = 12.45 Å, b = 7.32 Å, c = 9.87 Å | [4] |

| Ni–C bond length | 1.88 Å | [4] |

| C≡N bond length | 1.15 Å | [4] |

The polymeric chains propagate along the b-axis, with nickel centers separated by 5.06 Å within chains and 6.62 Å between adjacent chains [4]. This arrangement arises from trans-bridging cyanide ligands, which link nickel centers into one-dimensional columns.

Nickel-Ligand Bond Distance Correlations

Bond distances in K₂Ni(CN)₄·xH₂O reflect the interplay between nickel’s electronic structure and ligand field effects. The equatorial Ni–C bonds (1.88 Å) are shorter than axial Ni–N bonds (2.10 Å), consistent with low-spin nickel(II) in a strong field ligand environment [3] [4].

Bond Distance Comparison

| Bond Type | Length (Å) | Geometry | Source |

|---|---|---|---|

| Ni–C (equatorial) | 1.88 | Square-planar | [4] |

| Ni–N (axial) | 2.10 | Octahedral | [4] |

| C≡N | 1.15 | Linear | [4] |

Resonant X-ray emission spectroscopy confirms the absence of ligand-to-metal charge-transfer (LMCT) transitions, indicating strong covalent Ni–C bonding due to overlap between nickel 3d orbitals and cyanide π* orbitals [3]. This covalency stabilizes the low-spin configuration, as evidenced by magnetic susceptibility data [7].

Hydration-Dependent Lattice Parameter Variations

The hydration state (x) significantly influences lattice parameters. Anhydrous K₂Ni(CN)₄ exhibits a contracted unit cell compared to hydrated forms, with water molecules occupying interlamellar spaces and modulating potassium ion coordination.

Lattice Parameter Changes with Hydration

| Hydration State (x) | a (Å) | b (Å) | c (Å) | Volume (ų) | Source |

|---|---|---|---|---|---|

| 0 (anhydrous) | 12.30 | 7.25 | 9.80 | 875.2 | [5] |

| 1 (monohydrate) | 12.45 | 7.32 | 9.87 | 890.1 | [4] |

Hydration introduces water molecules that hydrogen-bond to cyanide nitrogen atoms, increasing interchain distances and reducing lattice strain. This is corroborated by thermogravimetric analyses showing a 6.5% mass loss upon dehydration [5].

Dipotassium nickel tetracyanide hydrate, with the formula K₂Ni(CN)₄·xH₂O, demonstrates remarkable bridging capabilities through its tetracyanonickelate anion [Ni(CN)₄]²⁻ [2]. The compound features a central nickel ion in the +2 oxidation state coordinated by four cyanide ligands arranged in a square planar geometry [3] [4]. This structural arrangement provides exceptional opportunities for the formation of polynuclear complexes through cyanide bridging mechanisms [5] [6].

The tetracyanonickelate anion exhibits versatile bridging behavior, capable of acting as a multidentate ligand in extended network structures [7] [8]. Research has demonstrated that the [Ni(CN)₄]²⁻ unit can function as a bridging component between various metal centers, forming complex polynuclear assemblies [9] [7]. In these arrangements, the nitrogen terminus of the cyanide ligands coordinates to additional metal centers, creating extended chain-like or network structures that span multiple coordination spheres [5] [10].

Crystallographic studies reveal that the tetracyanonickelate anions arrange themselves in columnar structures with nickel-nickel distances of 4.294 Å, which exceeds the sum of the van der Waals radii of the nickel cations [4]. This columnar arrangement facilitates the formation of extended polynuclear networks through intermolecular cyanide bridging interactions [2] [6]. The square planar geometry of the nickel center allows for optimal orbital overlap with bridging cyanide ligands, enhancing the stability of these polynuclear assemblies [11] [6].

Table 1: Structural Parameters of Tetracyanonickelate Bridging

| Parameter | Value | Reference |

|---|---|---|

| Ni-C bond distance | 1.87 Å | [2] |

| C-N bond distance | 1.16 Å | [2] |

| Ni···Ni separation | 4.294 Å | [4] |

| Coordination geometry | Square planar | [3] [4] |

| Symmetry | D₄ₕ | [2] |

The bridging capabilities of tetracyanonickelate have been extensively utilized in the synthesis of starlike nonanuclear complexes, where four constrained dinickel fragments coordinate around a central tetracyanonickelate unit [9]. These assemblies demonstrate the versatility of cyanide bridging in creating sophisticated polynuclear architectures with well-defined structural motifs [9] [10]. The ability of the tetracyanonickelate unit to serve as both a terminal and bridging ligand makes it an invaluable building block for constructing complex multimetallic frameworks [6] [12].

Furthermore, the polynuclear complexes formed through tetracyanonickelate bridging exhibit unique magnetic and electronic properties that differ significantly from their mononuclear counterparts [8] [6]. The extended conjugation through cyanide bridges facilitates electronic communication between metal centers, leading to cooperative magnetic behaviors and enhanced stability of mixed oxidation states [5] [10].

π-Backbonding Dynamics in Square-Planar Geometry

The square planar geometry of the tetracyanonickelate anion provides an ideal framework for investigating π-backbonding dynamics between the nickel center and cyanide ligands [13] [14]. In this arrangement, the nickel(II) ion with a d⁸ electronic configuration undergoes dsp² hybridization, utilizing the dx²-y² orbital along with s and p orbitals to form four coplanar bonds [15] [16] [17].

The π-backbonding mechanism in tetracyanonickelate involves the donation of electron density from filled nickel t₂g orbitals to the vacant π* antibonding orbitals of the cyanide ligands [13] [14]. This electronic interaction is particularly pronounced in square planar geometries where the metal d orbitals have optimal symmetry for overlap with the cyanide π* system [11] [18]. The strong field nature of cyanide ligands creates a large crystal field splitting, promoting low-spin electronic configurations that enhance the stability of the square planar arrangement [19] [15].

Table 2: Electronic Configuration and Bonding Parameters

| Property | Value/Description | Reference |

|---|---|---|

| Nickel oxidation state | +2 | [3] [15] |

| Electronic configuration | d⁸ | [3] [15] |

| Hybridization | dsp² | [15] [16] [17] |

| Magnetic behavior | Diamagnetic | [15] |

| Crystal field splitting | Large Δ | [15] |

The π-backbonding dynamics are evidenced by the characteristic bond lengths and vibrational frequencies observed in tetracyanonickelate complexes [13] [14]. The nickel-carbon bond distance of 1.87 Å reflects the strong σ-donation from cyanide to nickel, while the carbon-nitrogen bond length of 1.16 Å indicates significant π-backbonding that weakens the carbon-nitrogen triple bond [2] [13]. This bond lengthening is a direct consequence of electron density being donated into the π* antibonding orbitals of the cyanide ligands [13] [14].

The square planar geometry maximizes π-backbonding efficiency by positioning the cyanide ligands in the xy-plane where optimal orbital overlap occurs between the metal dxy and dxy orbitals and the ligand π* orbitals [11] [18]. This arrangement creates a synergistic bonding situation where σ-donation from cyanide strengthens the metal-ligand bond, while π-backbonding further stabilizes the complex by delocalizing electron density [14] [18].

Recent computational studies have revealed that the degree of π-backbonding in square planar nickel complexes correlates directly with the energy of the ligand π* acceptor orbitals [11] [18]. In tetracyanonickelate, the low-lying π* orbitals of cyanide make it an exceptionally effective π-acceptor, facilitating strong backbonding interactions that contribute significantly to the overall stability of the complex [14] [18]. This π-backbonding character is also responsible for the unique electronic and magnetic properties observed in tetracyanonickelate systems [11] [15].

Axial Ligand Substitution Reaction Mechanisms

The square planar tetracyanonickelate complex exhibits distinctive substitution reaction mechanisms that differ fundamentally from octahedral complexes [20] [21]. These reactions typically proceed through associative or interchange associative pathways due to the availability of vacant axial coordination sites above and below the square planar arrangement [20] [22] [23].

The general mechanism for axial ligand substitution in tetracyanonickelate involves the approach of an incoming ligand to a vacant axial site, forming a five-coordinate square pyramidal intermediate [20] [21]. This intermediate then undergoes ligand rearrangement or departure of a coordinated ligand to restore the square planar geometry [21] [23]. The rate law for these reactions typically follows second-order kinetics, indicating that both the concentration of the complex and the incoming ligand influence the reaction rate [21] [24].

Table 3: Substitution Reaction Parameters

| Mechanism Type | Kinetics | Intermediate Geometry | Rate Dependence | Reference |

|---|---|---|---|---|

| Associative | Second-order | Square pyramidal | [Complex][Ligand] | [21] [23] |

| Interchange Associative | Mixed-order | Trigonal bipyramidal | Variable | [21] [25] |

| Solvent-assisted | First-order apparent | Square pyramidal | [Complex] | [21] [26] |

The substitution mechanisms in tetracyanonickelate are significantly influenced by the nature of both the leaving and entering ligands [21] [23]. Strong field ligands such as cyanide exhibit reduced lability compared to weaker field ligands, requiring higher activation energies for substitution [24] [27]. The trans effect, where ligands influence the lability of groups positioned opposite to them, plays a crucial role in determining substitution rates and pathways [28] [29].

Kinetic studies have revealed that the substitution reactions of tetracyanonickelate can proceed through multiple pathways simultaneously [21] [27]. The predominant pathway depends on reaction conditions, including solvent polarity, temperature, and the nature of the substituting ligand [23] [26]. In polar solvents, solvent-assisted pathways become more favorable, where solvent molecules temporarily occupy coordination sites before being displaced by the incoming ligand [21] [23].

The availability of the empty pz orbital in square planar nickel complexes facilitates associative substitution mechanisms [22] [23]. This orbital can readily accept electron pairs from incoming ligands, forming stable five-coordinate intermediates that are crucial for the substitution process [20] [22]. The stereochemistry of these reactions typically results in retention of configuration, with trans reactants yielding trans products and cis reactants yielding cis products [21].

Research has demonstrated that the substitution rates in tetracyanonickelate complexes are also influenced by steric factors [23] [27]. Bulky incoming ligands exhibit slower substitution rates due to increased steric hindrance during the formation of the five-coordinate intermediate [23]. Additionally, the charge on the complex affects substitution rates, with anionic complexes generally showing different reactivity patterns compared to neutral or cationic species [27] [26].